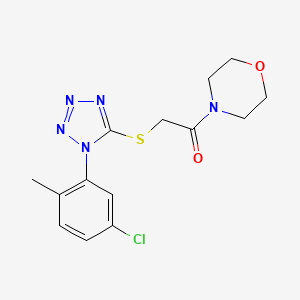![molecular formula C26H29N7O2 B2434247 (4-butoxyphényl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)méthanone CAS No. 920383-18-2](/img/structure/B2434247.png)
(4-butoxyphényl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-butoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H29N7O2 and its molecular weight is 471.565. The purity is usually 95%.
BenchChem offers high-quality (4-butoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-butoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Le composé a montré un potentiel prometteur en tant qu'agent anticancéreux. Les chercheurs ont exploré ses effets sur diverses lignées cellulaires cancéreuses, notamment le cancer du sein, du poumon et du côlon. Des études mécanistiques suggèrent qu'il interfère avec la progression du cycle cellulaire, induit l'apoptose et inhibe la croissance tumorale. Des investigations supplémentaires sont nécessaires pour optimiser son efficacité et minimiser les effets secondaires .
Activité antimicrobienne
Des études ont évalué le potentiel antimicrobien du composé contre les bactéries (telles que Staphylococcus aureus et Escherichia coli) et les champignons. Ses effets inhibiteurs sur la croissance microbienne en font un candidat pour le développement de nouveaux médicaments antimicrobiens .
Effets analgésiques et anti-inflammatoires
Des études précliniques indiquent que le composé possède des propriétés analgésiques, potentiellement par modulation des voies de la douleur. De plus, il présente une activité anti-inflammatoire en supprimant les cytokines pro-inflammatoires. Ces résultats suggèrent son potentiel dans la gestion de la douleur et les conditions inflammatoires .
Propriétés antioxydantes
L'activité antioxydante du composé a été étudiée. Il piège les radicaux libres et protège les cellules des dommages oxydatifs. Les chercheurs explorent son potentiel dans la prévention des maladies liées au stress oxydatif .
Applications antivirales
Des études in vitro ont démontré des effets antiviraux contre certains virus. Le composé peut interférer avec les mécanismes de réplication ou d'entrée virale. Les chercheurs sont désireux d'explorer son utilisation contre les infections virales émergentes .
Inhibition enzymatique
Le composé agit comme un inhibiteur d'enzymes telles que l'anhydrase carbonique, la cholinestérase et la phosphatase alcaline. Ces effets inhibiteurs ont des implications dans diverses maladies, notamment la maladie d'Alzheimer et l'ostéoporose .
Activité anti-lipase
Les chercheurs ont étudié son potentiel en tant qu'agent anti-obésité en inhibant les enzymes lipases impliquées dans la digestion des graisses. Cette propriété pourrait contribuer aux stratégies de gestion du poids .
Inhibition de l'aromatase
Les inhibiteurs de l'aromatase jouent un rôle crucial dans le traitement du cancer du sein. Des études préliminaires suggèrent que le composé peut inhiber l'activité de l'aromatase, le rendant pertinent dans les cancers hormono-dépendants .
En résumé, ce composé multiforme est prometteur dans divers domaines, de la thérapie anticancéreuse aux applications antimicrobiennes. Les chercheurs continuent d'explorer son potentiel, en soulignant sa relation structure-activité pour la conception et le développement de médicaments . Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
(4-butoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-3-4-17-35-22-11-7-20(8-12-22)26(34)32-15-13-31(14-16-32)24-23-25(28-18-27-24)33(30-29-23)21-9-5-19(2)6-10-21/h5-12,18H,3-4,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUCMSIIGBBPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2434164.png)
![(Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide](/img/structure/B2434165.png)
![3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2434169.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2434177.png)
![N-{2-(4-Fluoro-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide](/img/structure/B2434178.png)
![2-[(E)-2-(1-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}ethylidene)hydrazin-1-yl]-4-phenyl-1,3-oxazole](/img/structure/B2434183.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2434185.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2434171.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2434172.png)
![2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2434173.png)

![Ethyl 2-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B2434175.png)
![3,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2434176.png)
